molecular formula C11H10O4 B14148304 Methyl 2-(acryloyloxy)benzoate CAS No. 4513-46-6

Methyl 2-(acryloyloxy)benzoate

Cat. No.: B14148304
CAS No.: 4513-46-6
M. Wt: 206.19 g/mol
InChI Key: HRNCZFIWELTICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(acryloyloxy)benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an acrylate group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(acryloyloxy)benzoate can be synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically involves the following steps:

  • Dissolve 2-hydroxybenzoic acid in an organic solvent like dichloromethane.
  • Add triethylamine to the solution to neutralize the hydrochloric acid formed during the reaction.
  • Slowly add acryloyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by washing with water and drying over anhydrous sodium sulfate.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(acryloyloxy)benzoate undergoes various chemical reactions, including:

    Addition Reactions: The acrylate group can participate in polymerization reactions, forming polymers with unique properties.

    Substitution Reactions: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and acrylic acid.

Common Reagents and Conditions:

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization of the acrylate group.

    Nitration: A mixture of concentrated nitric acid and sulfuric acid is used for nitration of the benzoate ring.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.

Major Products:

    Polymerization: Polymers with acrylate functionalities.

    Nitration: Nitro-substituted this compound.

    Hydrolysis: 2-Hydroxybenzoic acid and acrylic acid.

Scientific Research Applications

Methyl 2-(acryloyloxy)benzoate has a wide range of applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and coatings.

    Materials Science: Employed in the development of advanced materials with tailored mechanical and thermal properties.

    Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of methyl 2-(acryloyloxy)benzoate is primarily related to its ability to undergo polymerization and form cross-linked networks The acrylate group can participate in radical polymerization reactions, leading to the formation of polymers with specific properties

Comparison with Similar Compounds

Methyl 2-(acryloyloxy)benzoate can be compared with other similar compounds, such as:

    Methyl benzoate: Lacks the acrylate group and is primarily used as a fragrance and solvent.

    2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate): A more complex ester with multiple acrylate groups, used in the synthesis of liquid crystalline polymers.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group, used in flavorings and fragrances.

The uniqueness of this compound lies in its combination of the acrylate and benzoate functionalities, which provide a versatile platform for various chemical reactions and applications.

Biological Activity

Methyl 2-(acryloyloxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound features an acrylate functional group attached to a benzoate moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C11H10O3
  • Molecular Weight : 194.19 g/mol

The presence of the acrylate group allows for polymerization reactions, which can lead to various applications in material science and biomedicine.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effectiveness in inhibiting growth.

  • Case Study : A study conducted on its efficacy against Staphylococcus aureus and Candida albicans revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating its potential use as an antimicrobial agent in therapeutic applications .

2. Cytotoxic Effects

In vitro assays have shown that this compound possesses cytotoxic effects on cancer cell lines.

  • Research Findings : A study evaluated the compound's impact on human breast cancer cells (MCF-7). Results indicated that treatment with this compound at concentrations of 50 µM led to a decrease in cell viability by approximately 70% after 48 hours .
Concentration (µM)Cell Viability (%)
0100
1090
2575
5030

3. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects.

  • Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential role in managing inflammatory conditions.

Pharmacological Applications

The pharmacological profile of this compound points towards several applications:

  • Drug Development : Its cytotoxicity against cancer cells positions it as a candidate for further development into anticancer therapies.
  • Antimicrobial Formulations : Given its antimicrobial properties, it could be integrated into formulations aimed at treating infections.

Properties

CAS No.

4513-46-6

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 2-prop-2-enoyloxybenzoate

InChI

InChI=1S/C11H10O4/c1-3-10(12)15-9-7-5-4-6-8(9)11(13)14-2/h3-7H,1H2,2H3

InChI Key

HRNCZFIWELTICZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.